3-[1-(Aminomethyl)cyclopentyl]propan-1-ol

Catalog No.
S14014077
CAS No.
M.F
C9H19NO
M. Wt
157.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(Aminomethyl)cyclopentyl]propan-1-ol

Product Name

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]propan-1-ol

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

InChI

InChI=1S/C9H19NO/c10-8-9(6-3-7-11)4-1-2-5-9/h11H,1-8,10H2

InChI Key

UUYBJYFQCPCRPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCCO)CN

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentyl group and an amino alcohol functional group. Its molecular formula is C8H17NOC_8H_{17}NO, and it features a propanol backbone with an aminomethyl substituent on a cyclopentane ring. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its functional groups that can participate in various

  • Alkylation: The amino group can act as a nucleophile, allowing for the alkylation of the nitrogen atom.
  • Acylation: The hydroxyl group can be acylated, leading to the formation of esters.
  • Dehydration: Under acidic conditions, the compound may undergo dehydration to yield alkenes.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. The presence of the amino alcohol moiety is crucial for its interaction with biological targets, making it a candidate for further pharmacological development.

The synthesis of 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol typically involves several steps:

  • Starting Materials: The synthesis begins with cyclopentyl derivatives or cyclopentanone.
  • Aminomethylation: An aminomethylation reaction introduces the aminomethyl group onto the cyclopentane ring.
  • Reduction: If necessary, subsequent reduction steps convert intermediates into the final alcohol product.
  • Purification: The final compound is purified through techniques such as column chromatography or recrystallization.

Experimental conditions such as temperature, solvent choice, and catalysts play critical roles in optimizing yields and purity.

3-[1-(Aminomethyl)cyclopentyl]propan-1-ol has several potential applications:

  • Pharmaceuticals: Its structural characteristics make it suitable for developing drugs targeting neurological disorders.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Chemical Research: The compound is useful in studying reaction mechanisms involving amino alcohols.

Studies on 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol have focused on its interactions with various biological receptors and enzymes. Research indicates that it may interact with neurotransmitter receptors, influencing their activity. Understanding these interactions is crucial for elucidating its pharmacological properties and potential therapeutic uses.

Several compounds share structural similarities with 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(1-(Aminomethyl)cyclobutyl)methanol2041-56-70.91
(1-(Aminomethyl)cyclohexyl)methanol2041-57-80.91
((1R,3S)-3-(Aminomethyl)-1,2,2-trimethylcyclopentyl)methanol156767-18-90.95
(1-(Methylamino)methyl)cyclopentyl)methanol959238-70-10.88
2-(Aminomethyl)-2-isopropyl-3-methylbutan-1-ol165383-56-20.95

These compounds exhibit varying degrees of similarity based on their structural characteristics and functional groups. The unique combination of a cyclopentane ring with an aminomethyl and alcohol group sets 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol apart from others, potentially influencing its biological activity and reactivity.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.146664230 g/mol

Monoisotopic Mass

157.146664230 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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